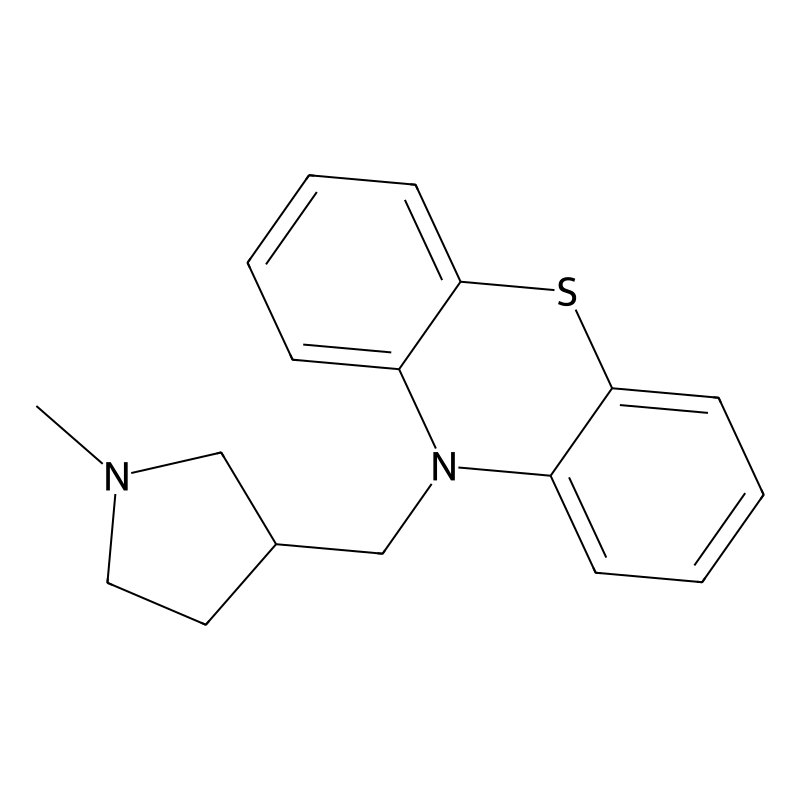Methdilazine
Catalog No.
S596923
CAS No.
1982-37-2
M.F
C18H20N2S
M. Wt
296.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1982-37-2
Product Name
Methdilazine
IUPAC Name
10-[(1-methylpyrrolidin-3-yl)methyl]phenothiazine
Molecular Formula
C18H20N2S
Molecular Weight
296.4 g/mol
InChI
InChI=1S/C18H20N2S/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20/h2-9,14H,10-13H2,1H3
InChI Key
HTMIBDQKFHUPSX-UHFFFAOYSA-N
SMILES
CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42
Solubility
0.348 mg/L
1.47e-02 g/L
1.47e-02 g/L
Synonyms
methdilazine, methdilazine hydrochloride
Canonical SMILES
CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42
Description
The exact mass of the compound Methdilazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.348 mg/l1.47e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244191. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of N-alkylpyrrolidine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
Physical Description
Crystals. (NTP, 1992)
Solid
Solid
XLogP3
5.2
LogP
5.23
5.23 (LogP)
4.3
5.23 (LogP)
4.3
Melting Point
189 to 190 °F (NTP, 1992)
87-88 °C
87.5 °C
87-88°C
87-88 °C
87.5 °C
87-88°C
Related CAS
1229-35-2 (hydrochloride)
Drug Indication
Used for the symptomatic relief of hypersensitivity reactions and particularly for the control of pruritic skin disorders
Pharmacology
In allergic reactions an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils. Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil. Once released, histamine can react with local or widespread tissues through histamine receptors. Histamine, acting on H1-receptors, produces pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction. Histamine also increases vascular permeability and potentiates pain. Methdilazine is a histamine H1 antagonist. It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels and respiratory tract. It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies.
ATC Code
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AD - Phenothiazine derivatives
R06AD04 - Methdilazine
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AD - Phenothiazine derivatives
R06AD04 - Methdilazine
Mechanism of Action
Methdilazine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
KEGG Target based Classification of Drugs
G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]
Other CAS
1982-37-2
Wikipedia
Methdilazine
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dates
Modify: 2023-07-17
Rani Basu L, Mazumdar K, Dutta NK, Karak P, Dastidar SG: Antibacterial property of the antipsychotic agent prochlorperazine, and its synergism with methdilazine. Microbiol Res. 2005;160(1):95-100. [PMID:15782943]
Chattopadhyay D, Mukherjee T, Pal P, Saha B, Bhadra R: Altered membrane permeability as the basis of bactericidal action of methdilazine. J Antimicrob Chemother. 1998 Jul;42(1):83-6. [PMID:9700532]
Chattopadhyay D, Dastidar SG, Chakrabarty AN: Antimicrobial properties of methdilazine and its synergism with antibiotics and some chemotherapeutic agents. Arzneimittelforschung. 1988 Jul;38(7):869-72. [PMID:2905130]
Chattopadhyay D, Mukherjee T, Pal P, Saha B, Bhadra R: Altered membrane permeability as the basis of bactericidal action of methdilazine. J Antimicrob Chemother. 1998 Jul;42(1):83-6. [PMID:9700532]
Chattopadhyay D, Dastidar SG, Chakrabarty AN: Antimicrobial properties of methdilazine and its synergism with antibiotics and some chemotherapeutic agents. Arzneimittelforschung. 1988 Jul;38(7):869-72. [PMID:2905130]
Explore Compound Types
Get ideal chemicals from 750K+ compounds








